molecular formula C19H24N4O4S B2581500 5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-84-2

5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2581500
CAS RN: 851809-84-2
M. Wt: 404.49
InChI Key: NCTQIXGQTVJHEG-UHFFFAOYSA-N
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Description

5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. Some compounds in this chemical family demonstrate good to moderate activities against various microorganisms, highlighting their potential as leads for the development of new antimicrobial agents (Bektaş et al., 2007).

Antioxidant Activities

Compounds bearing the 1,2,4-triazole moiety have also been investigated for their antioxidant properties. Studies indicate that certain triazole derivatives exhibit moderate to high antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (Hajri et al., 2022).

Anticancer Properties

Novel annelated 2,3-benzodiazepine derivatives, which share a similar structural complexity with the compound , have been evaluated as potential anticonvulsant agents. Some of these compounds have shown promising results as noncompetitive AMPA receptor antagonists, indicating their potential in cancer therapy (Gitto et al., 2003).

Structural and Molecular Studies

Research into similar compounds has involved detailed structural and molecular studies, including density functional theory (DFT) calculations, molecular docking, and spectroscopic analysis. These studies provide insights into the molecular interactions and potential biological targets of these compounds, facilitating the design of more effective therapeutic agents (Wu et al., 2021).

Nonlinear Optical Properties

Some derivatives of the 1,2,4-triazole family have been synthesized and characterized for their third-order nonlinear optical properties. These studies contribute to the understanding of the optical behavior of these compounds, which could be beneficial for developing new materials for optical limiting and photonic applications (Murthy et al., 2013).

properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-11-20-19-23(21-11)18(25)17(28-19)16(22-8-6-13(24)7-9-22)12-4-5-14(26-2)15(10-12)27-3/h4-5,10,13,16,24-25H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTQIXGQTVJHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.